molecular formula C23H21ClN4OS B12218248 N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide

Cat. No.: B12218248
M. Wt: 437.0 g/mol
InChI Key: OGNSZEZLOSCXHY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structural features, which include a chloro-methylphenyl group, a dimethyl-phenylpyrazolopyrimidine moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors, such as 2,5-dimethyl-3-phenylpyrazole and suitable pyrimidine derivatives, under acidic or basic conditions.

    Introduction of the sulfanyl group: The pyrazolopyrimidine core is then reacted with a thiol reagent, such as thiourea or a thiol derivative, to introduce the sulfanyl group.

    Acylation reaction: The resulting intermediate is subjected to acylation with chloroacetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various physiological effects.

    DNA/RNA interaction: The compound may bind to nucleic acids, affecting their replication, transcription, or translation processes.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(3-chloro-4-methylphenyl)-2-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butyramide: Similar structure but with a butyramide group instead of an acetamide group.

Properties

Molecular Formula

C23H21ClN4OS

Molecular Weight

437.0 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide

InChI

InChI=1S/C23H21ClN4OS/c1-14-9-10-18(12-19(14)24)26-20(29)13-30-21-11-15(2)25-23-22(16(3)27-28(21)23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,29)

InChI Key

OGNSZEZLOSCXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)Cl

Origin of Product

United States

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